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Compound of Interest

Compound Name: N-Octylnortadalafil

Cat. No.: B144239

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the well-
characterized phosphodiesterase type 5 (PDES) inhibitor, tadalafil, and its analogue, N-
Octylnortadalafil. While extensive data is available for tadalafil, N-Octylnortadalafil is
primarily identified as an undeclared analogue in dietary supplements, and as such, its formal
pharmacokinetic properties have not been reported in peer-reviewed literature. This
comparison, therefore, juxtaposes the established profile of tadalafil with the structural
information available for N-Octylnortadalafil to infer potential pharmacokinetic characteristics.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for tadalafil. Data for N-
Octylnortadalafil is not available from published scientific literature. The "Predicted Impact"
column for N-Octylnortadalafil offers a hypothesis based on its chemical structure—
specifically, the replacement of the N-methyl group in tadalafil with an N-octyl group, which
significantly increases the molecule's lipophilicity.
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Parameter

Tadalafil

Predicted Impact of

N-Octylnortadalafil .
N-Octyl Moiety

Absorption

Tmax (Time to Peak
Plasma

Concentration)

Median of 2 hours
(range 0.5-6 hours)[1]

[2]

Increased lipophilicity
Data not available may alter absorption

rate.

Bioavailability

Absolute
bioavailability not
determined; relative
bioavailability is
high[2][3].

Potentially altered due
to changes in
Data not available solubility and
membrane

permeability.

Effect of Food

Negligible effect on
rate or extent of

absorption[4].

Unknown, but high

lipophilicity might
Data not available 'p P ymid

increase dependence

on food for absorption.

Distribution

Volume of Distribution
(Vd/F)

~63 L, indicating wide
distribution into

tissues.

Likely increased due
) to higher tissue
Data not available o
partitioning from

increased lipophilicity.

Protein Binding

94% bound to plasma

proteins (albumin and

o-1 acid glycoprotein).

May be higher than
Data not available tadalafil due to

increased lipophilicity.

Metabolism

Primary Pathway

Hepatic metabolism,
predominantly by
Cytochrome P450
3A4 (CYP3A4).

Expected to be a
substrate for CYP3A4;
the N-dealkylation

Data not available

pathway would differ.

Major Metabolite

Methylcatechol
glucuronide
(pharmacologically

inactive).

Metabolism would
Data not available likely involve oxidation

of the octyl chain.

© 2025 BenchChem. All rights reserved.

Tech Support


https://go.drugbank.com/drugs/DB00820
https://www.accessdata.fda.gov/drugsatfda_docs/label/2007/021368s012lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2007/021368s012lbl.pdf
https://www.tga.gov.au/sites/default/files/foi-006-1617-02.pdf
https://www.ncbi.nlm.nih.gov/books/NBK603743/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Elimination
Potentially longer due
) ~17.5 hours in healthy ) to increased Vd and
Half-life (t%2) ) Data not available ]
subjects. possible slower
clearance.
May be lower if
Oral Clearance (CL/F) ~2.5L/hr. Data not available hepatic extraction is
altered.
Primarily as ) o
o Likely similar routes of
) metabolites in feces ) ) )
Route of Excretion ] Data not available excretion via
(~61%) and urine )
metabolites.
(~36%).

Experimental Protocols

While specific studies on N-Octylnortadalafil are absent, the pharmacokinetic profile of a
compound like tadalafil is typically determined through a series of standardized in-vivo and in-
vitro experiments.

Human Pharmacokinetic Study (In-Vivo)

A typical clinical study to determine the pharmacokinetic profile of an orally administered drug
involves the following steps:

o Subject Recruitment: Healthy volunteers are recruited after screening for inclusion and
exclusion criteria. All participants provide informed consent.

o Study Design: A single-dose, randomized, crossover study design is common. This
minimizes variability between subjects.

o Drug Administration: Subjects receive a single oral dose of the investigational drug (e.g., a
20 mg tablet) after an overnight fast.

» Blood Sampling: Serial blood samples are collected at predefined time points before and
after dosing (e.g., 0,0.5,1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).
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e Plasma Analysis: Blood samples are centrifuged to separate plasma, which is then stored
frozen. The concentration of the drug and its major metabolites in the plasma samples is
guantified using a validated analytical method, such as Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS).

o Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key
pharmacokinetic parameters (Cmax, Tmax, AUC, t%, etc.) using non-compartmental
analysis.

Metabolism Studies (In-Vitro)

To identify the metabolic pathways and enzymes involved, the following in-vitro experiments
are conducted:

e Human Liver Microsomes: The investigational drug is incubated with human liver
microsomes, which contain a high concentration of CYP enzymes. This helps identify the
primary metabolic pathways and the specific CYP isoforms involved (e.g., CYP3A4).

o Hepatocyte Cultures: Incubating the drug with primary human hepatocytes provides a more
complete picture of metabolism, including both Phase | (e.g., oxidation by CYPs) and Phase
Il (e.g., glucuronidation) reactions.

Visualizations: Pathways and Workflows
Metabolic Pathway of Tadalafil

The following diagram illustrates the primary metabolic pathway of tadalafil in the liver, which is
initiated by the CYP3A4 enzyme.
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Caption: Metabolic cascade of Tadalafil.
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General Pharmacokinetic Study Workflow

This diagram outlines the typical workflow for a clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b144239#comparing-the-pharmacokinetic-profiles-of-
n-octylnortadalafil-and-tadalafil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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